molecular formula C12H13NO3S2 B2451680 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanesulfonamide CAS No. 2379995-09-0

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanesulfonamide

Cat. No. B2451680
CAS RN: 2379995-09-0
M. Wt: 283.36
InChI Key: LFPCMFOXVUNHPY-UHFFFAOYSA-N
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Description

The compound “N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanesulfonamide” is an organic compound containing a sulfonamide group, a cyclopropane ring, a thiophene ring, and a furan ring . Sulfonamides are a group of compounds known for their antibacterial properties . Thiophene and furan are aromatic heterocycles, which are often used in drug design due to their ability to participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclopropane ring, a sulfonamide group, and two aromatic heterocycles (thiophene and furan). The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the sulfonamide group might be susceptible to hydrolysis, while the thiophene and furan rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a sulfonamide group might increase its solubility in water, while the presence of aromatic rings might increase its stability .

Future Directions

Future research on this compound could involve studying its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . It could also involve exploring its potential applications in various fields, such as medicine or materials science.

properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S2/c14-18(15,11-3-4-11)13-7-10-6-9(8-17-10)12-2-1-5-16-12/h1-2,5-6,8,11,13H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPCMFOXVUNHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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